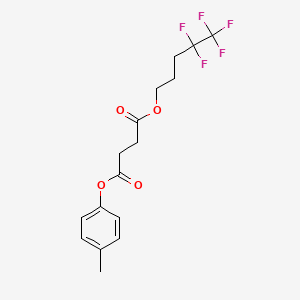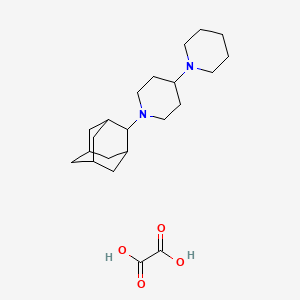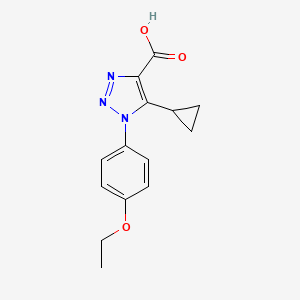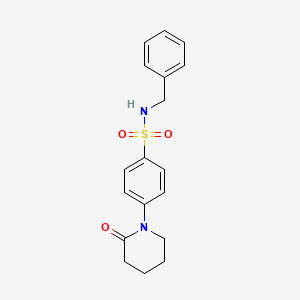![molecular formula C20H20ClNO6 B5230348 dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a terephthalate derivative and has been synthesized through various methods. CMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
The mechanism of action of dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been found to induce DNA damage and inhibit DNA repair mechanisms, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to induce apoptosis and inhibit cell migration and invasion. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate in laboratory experiments is its ability to selectively target cancer cells while having minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
将来の方向性
Future research on dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate should focus on studying its potential use in combination therapy with other anti-cancer drugs. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate could be studied for its potential use in other biomedical applications, such as biosensors and DNA damage detection.
合成法
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate can be synthesized through a multi-step process that involves the reaction of terephthalic acid with 4-chloro-2-methylphenol to form 4-chloro-2-methylbenzoic acid. The acid is then reacted with 2-(chloromethyl)propane-1,3-diol to form a chloromethyl derivative. The final step involves the reaction of the chloromethyl derivative with dimethylamine to form dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate.
科学的研究の応用
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been studied for its potential use as a fluorescent probe for detecting DNA damage and for its potential use in the development of biosensors.
特性
IUPAC Name |
dimethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-11-9-14(21)6-8-17(11)28-12(2)18(23)22-16-10-13(19(24)26-3)5-7-15(16)20(25)27-4/h5-10,12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLOLOOOSNLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)


![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)



![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)